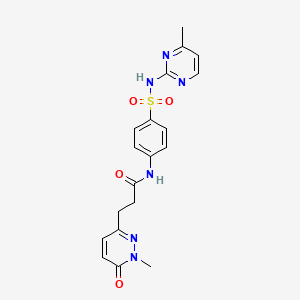![molecular formula C14H15N3O B2482253 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1550184-16-1](/img/structure/B2482253.png)
6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound with a molecular formula of C14H15N3O This compound is characterized by a pyrido[2,3-b]pyrazine core structure, which is a fused bicyclic system containing both pyridine and pyrazine rings
Mechanism of Action
Mode of Action
It is known that many indole derivatives, which share a similar structure, have diverse biological activities . They can interact with various targets in the cell, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that indole derivatives can have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be influenced by various environmental factors . These can include the presence of other molecules, the pH of the environment, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with phenylhydrazine in the presence of a methoxy-substituted aldehyde can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 3-phenyl-1H-pyrido[2,3-b]pyrazine
- 6-methoxy-1H-pyrido[2,3-b]pyrazine
Uniqueness
Compared to similar compounds, it offers a distinct combination of structural features that can be exploited in various scientific and industrial contexts .
Properties
IUPAC Name |
6-methoxy-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-18-13-8-7-11-14(17-13)16-12(9-15-11)10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEAONVZRPGGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NCC(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)
![4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)



![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)
![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)


![4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2482189.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)


